molecular formula C19H24N2O3S B11116540 1-[(3-Methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

Cat. No.: B11116540
M. Wt: 360.5 g/mol
InChI Key: VLTPJZPXYURONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the 4-methylphenylmethyl group: This step involves the alkylation of the piperazine core with 4-methylbenzyl chloride under basic conditions.

    Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying the function of piperazine derivatives in biological systems.

    Medicine: Potential use as a pharmaceutical agent due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXYBENZENESULFONYL)-4-BENZYL PIPERAZINE: Similar structure but lacks the 4-methyl group.

    1-(3-METHOXYBENZENESULFONYL)-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

1-(3-METHOXYBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to the presence of both the 3-methoxybenzenesulfonyl and 4-methylphenylmethyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O3S/c1-16-6-8-17(9-7-16)15-20-10-12-21(13-11-20)25(22,23)19-5-3-4-18(14-19)24-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

VLTPJZPXYURONL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.